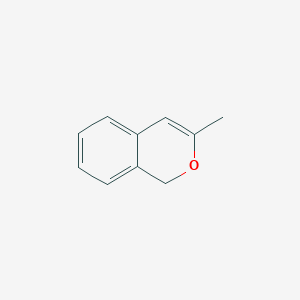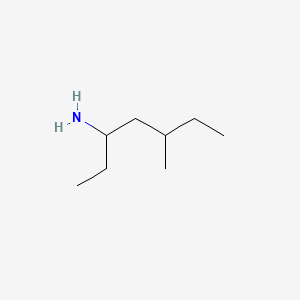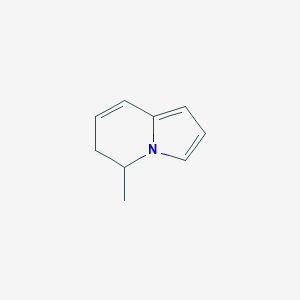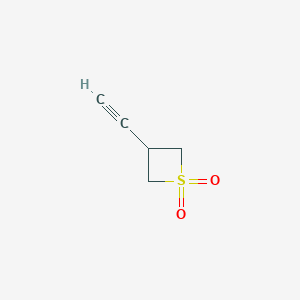
1H-2-Benzopyran, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran, 3-methyl- is a heterocyclic organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are found in various natural products. The structure of 1H-2-Benzopyran, 3-methyl- consists of a benzene ring fused to a pyran ring with a methyl group attached to the third carbon of the pyran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran, 3-methyl- can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in triethylammonium acetate under microwave irradiation has been reported to yield benzopyran derivatives . Another method involves the Knoevenagel condensation of aromatic aldehydes with methyl cyanoacetate, followed by cyclization .
Industrial Production Methods: Industrial production of 1H-2-Benzopyran, 3-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-2-Benzopyran, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyrans.
Wissenschaftliche Forschungsanwendungen
1H-2-Benzopyran, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1H-2-Benzopyran, 3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1H-2-Benzopyran-1-one: Another benzopyran derivative with similar structural features but different biological activities.
Bis-(1H-2-benzopyran-1-one) derivatives: These compounds have been studied for their antimicrobial properties.
Uniqueness: 1H-2-Benzopyran, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the third carbon of the pyran ring differentiates it from other benzopyran derivatives and influences its reactivity and interactions.
Eigenschaften
CAS-Nummer |
29727-02-4 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
3-methyl-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
HEIAGRNVOHGGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)







![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)

